Cas no 2287342-77-0 (Ethyl 4-amino-2-[5-(trifluoromethyl)-1H-pyrazol-4-yl]butanoate)
Ethyl 4-amino-2-[5-(trifluoromethyl)-1H-pyrazol-4-yl]butanoate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 4-amino-2-[5-(trifluoromethyl)-1H-pyrazol-4-yl]butanoate
- 2287342-77-0
- ethyl 4-amino-2-[3-(trifluoromethyl)-1H-pyrazol-4-yl]butanoate
- EN300-6748023
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- Inchi: 1S/C10H14F3N3O2/c1-2-18-9(17)6(3-4-14)7-5-15-16-8(7)10(11,12)13/h5-6H,2-4,14H2,1H3,(H,15,16)
- InChI Key: FCBAPSANUGOJRR-UHFFFAOYSA-N
- SMILES: FC(C1=C(C=NN1)C(C(=O)OCC)CCN)(F)F
Computed Properties
- Exact Mass: 265.10381118g/mol
- Monoisotopic Mass: 265.10381118g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 18
- Rotatable Bond Count: 6
- Complexity: 286
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.7
- Topological Polar Surface Area: 81Ų
Ethyl 4-amino-2-[5-(trifluoromethyl)-1H-pyrazol-4-yl]butanoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6748023-0.05g |
ethyl 4-amino-2-[3-(trifluoromethyl)-1H-pyrazol-4-yl]butanoate |
2287342-77-0 | 95.0% | 0.05g |
$876.0 | 2025-03-13 | |
| Enamine | EN300-6748023-0.1g |
ethyl 4-amino-2-[3-(trifluoromethyl)-1H-pyrazol-4-yl]butanoate |
2287342-77-0 | 95.0% | 0.1g |
$917.0 | 2025-03-13 | |
| Enamine | EN300-6748023-0.25g |
ethyl 4-amino-2-[3-(trifluoromethyl)-1H-pyrazol-4-yl]butanoate |
2287342-77-0 | 95.0% | 0.25g |
$959.0 | 2025-03-13 | |
| Enamine | EN300-6748023-0.5g |
ethyl 4-amino-2-[3-(trifluoromethyl)-1H-pyrazol-4-yl]butanoate |
2287342-77-0 | 95.0% | 0.5g |
$1001.0 | 2025-03-13 | |
| Enamine | EN300-6748023-1.0g |
ethyl 4-amino-2-[3-(trifluoromethyl)-1H-pyrazol-4-yl]butanoate |
2287342-77-0 | 95.0% | 1.0g |
$1043.0 | 2025-03-13 | |
| Enamine | EN300-6748023-2.5g |
ethyl 4-amino-2-[3-(trifluoromethyl)-1H-pyrazol-4-yl]butanoate |
2287342-77-0 | 95.0% | 2.5g |
$2043.0 | 2025-03-13 | |
| Enamine | EN300-6748023-5.0g |
ethyl 4-amino-2-[3-(trifluoromethyl)-1H-pyrazol-4-yl]butanoate |
2287342-77-0 | 95.0% | 5.0g |
$3023.0 | 2025-03-13 | |
| Enamine | EN300-6748023-10.0g |
ethyl 4-amino-2-[3-(trifluoromethyl)-1H-pyrazol-4-yl]butanoate |
2287342-77-0 | 95.0% | 10.0g |
$4483.0 | 2025-03-13 |
Ethyl 4-amino-2-[5-(trifluoromethyl)-1H-pyrazol-4-yl]butanoate Related Literature
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Amit Kumar Majhi,Subbarao Kanchi,V. Venkataraman,K. G. Ayappa,Prabal K. Maiti Soft Matter, 2015,11, 8632-8640
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
Additional information on Ethyl 4-amino-2-[5-(trifluoromethyl)-1H-pyrazol-4-yl]butanoate
Ethyl 4-Amino-2-[5-(Trifluoromethyl)-1H-Pyrazol-4-Yl]Butanoate: A Comprehensive Overview
Ethyl 4-amino-2-[5-(trifluoromethyl)-1H-pyrazol-4-yl]butanoate, with the CAS number 2287342-77-0, is a chemically synthesized compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which includes an ethyl ester group, an amino group, and a pyrazole ring substituted with a trifluoromethyl group. The combination of these functional groups makes it a versatile molecule with potential applications in drug discovery and material science.
The core structure of this compound is centered around the pyrazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms. The substitution pattern on the pyrazole ring plays a crucial role in determining its chemical reactivity and biological activity. The trifluoromethyl group attached to the pyrazole ring introduces electron-withdrawing effects, which can enhance the stability of the molecule and modulate its interaction with biological targets. This feature has been exploited in recent studies to design more effective drug candidates for various therapeutic areas.
One of the key aspects of Ethyl 4-amino-2-[5-(trifluoromethyl)-1H-pyrazol-4-yl]butanoate is its amino group, which can participate in hydrogen bonding and other non-covalent interactions. These interactions are critical in drug design as they contribute to the binding affinity of the molecule to its target proteins or enzymes. Recent research has focused on optimizing these interactions to improve the bioavailability and efficacy of drugs derived from this compound.
The ethyl ester group in this compound serves as a protecting group for the carboxylic acid moiety. This modification not only enhances the solubility of the molecule but also facilitates further chemical transformations. For instance, hydrolysis of the ester group can yield the corresponding carboxylic acid, which may exhibit different biological properties. This versatility makes Ethyl 4-amino-2-[5-(trifluoromethyl)-1H-pyrazol-4-yl]butanoate a valuable intermediate in organic synthesis.
Recent advancements in synthetic chemistry have enabled more efficient routes to prepare Ethyl 4-amino-2-[5-(trifluoromethyl)-1H-pyrazol-4-yl]butanoate. One such method involves the use of microwave-assisted synthesis, which significantly reduces reaction times while maintaining high yields. This approach has been particularly useful in scaling up production for preclinical studies.
In terms of applications, Ethyl 4-amino-2-[5-(trifluoromethyl)-1H-pyrazol-4-yl]butanoate has shown promise as a lead compound for developing new drugs targeting various diseases. For example, studies have demonstrated its potential as an inhibitor of certain kinases involved in cancer progression. Additionally, its ability to modulate ion channels has opened avenues for research in neurodegenerative diseases.
The trifluoromethyl substituent on the pyrazole ring also imparts lipophilic properties to the molecule, which is advantageous for crossing biological membranes. This characteristic has been leveraged in designing drugs with improved pharmacokinetic profiles. Recent computational studies have further elucidated how this substituent influences the molecule's distribution and metabolism within the body.
Moreover, Ethyl 4-amino-2-[5-(trifluoromethyl)-1H-pyrazol-4-yl]butanoate has been explored as a building block for constructing more complex molecular architectures. Its reactivity towards nucleophilic substitution and condensation reactions makes it suitable for constructing libraries of compounds with diverse structural features. These libraries are invaluable for high-throughput screening campaigns aimed at discovering novel drug candidates.
In conclusion, Ethyl 4-amino-2-[5-(trifluoromethyl)-1H-pyrazol-4-yl]butanoate represents a fascinating example of how structural diversity can be harnessed to create molecules with multifaceted applications. Its unique combination of functional groups and substitution patterns positions it as a valuable tool in both academic research and industrial drug development.
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